GreA is classified as a transcription elongation factor and is part of a family of proteins that includes GreB, both of which are crucial for the proper functioning of RNA polymerase during the transcription process. These factors are encoded by the greA gene located on the bacterial chromosome and are predominantly expressed in response to various stress conditions .
The synthesis of GreA typically involves recombinant DNA technology, where the greA gene is cloned into an expression vector. The protein can be expressed in E. coli host cells, followed by purification using methods such as immobilized-metal affinity chromatography combined with gel filtration chromatography. This purification process ensures that GreA is obtained in a functional form suitable for biochemical assays .
In experimental setups, GreA can be added to cell-free transcription systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, to study its effects on transcription rates and efficiency. The concentration of GreA influences transcription kinetics, with optimal activity observed at specific concentrations .
GreA exhibits a unique structural organization characterized by an N-terminal coiled-coil domain formed by two antiparallel alpha helices and a C-terminal globular domain containing a beta-barrel structure. The two domains are connected by a flexible linker region, allowing for conformational flexibility that is essential for its interaction with RNA polymerase .
The structural data indicate that the coiled-coil domain enters through the secondary channel of RNA polymerase, facilitating its role in enhancing transcript cleavage during backtracking events .
GreA participates in several key biochemical reactions during transcription elongation:
These reactions are crucial for maintaining transcription fidelity under various cellular conditions.
The mechanism by which GreA operates involves its binding to RNA polymerase near the secondary channel. Upon binding, GreA activates the endonucleolytic activity of RNA polymerase, which cleaves misaligned or backtracked nascent RNA transcripts. This cleavage allows the enzyme to reposition correctly and continue synthesizing RNA without stalling .
Experimental data show that GreA can significantly enhance transcription rates when included in transcription assays, demonstrating its role as a vital regulatory factor in gene expression .
GreA is soluble in aqueous solutions and exhibits stability under physiological conditions typically found in bacterial cells. Its structural features contribute to its functionality as a molecular chaperone during stress responses.
GreA interacts specifically with nucleic acids and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are critical for its function in facilitating efficient transcription elongation and preventing misfolding or aggregation of nascent polypeptides during stress conditions .
GreA has significant applications in molecular biology research, particularly in studies involving:
GreA features a bipartite structure comprising two distinct functional domains. The N-terminal domain (NTD) forms an antiparallel α-helical coiled-coil "finger" that extends ~45 Å into the RNA polymerase (RNAP) secondary channel. This domain includes two α-helices (residues 14–58) connected by a β-turn, creating a rigid projection critical for RNA contact [1] [6]. The C-terminal domain (CTD) adopts a globular fold (residues 82–158) with a β-barrel core flanked by an α-helix, structurally belonging to the FK506-binding protein (FKBP) superfamily. The CTD mediates primary RNAP binding via electrostatic interactions with the β' rim-helices (residues V673–E685) [2] [4]. A flexible linker (residues 59–81) connects these domains, permitting limited conformational mobility essential for RNAP docking [1] [3].
GreA binds the RNAP secondary channel—a conserved entryway for nucleotides and regulatory factors. Cryo-EM studies reveal that the coiled-coil NTD penetrates deeply into the channel, positioning its tip near the catalytic Mg²⁺ site. Concurrently, the CTD anchors GreA to the RNAP surface through charge-complementary interactions with the β' subunit. This binding mode sterically excludes other secondary channel factors (e.g., DksA, GreB, Rnk), creating a competitive regulatory landscape [4] [5] [6]. Mutations disrupting CTD electrostatics (e.g., K98A) reduce RNAP affinity by >50-fold, confirming the CTD’s role in complex stabilization [2] [7].
The NTD tip harbors conserved acidic residues (D41 and E44) that directly coordinate the RNAP catalytic Mg²⁺ ions. These residues activate RNAP’s intrinsic endonuclease activity, enabling hydrolytic cleavage of backtracked RNA 3′-fragments (typically 2–3 nt). Biochemical assays show that alanine substitutions (D41A/E44A) abolish transcript cleavage in vitro without impairing RNAP binding, confirming their catalytic role [1] [3] [6]. This catalytic mechanism is shared with the eukaryotic homolog TFIIS but differs from DksA, which lacks transcript cleavage activity [5] [6].
GreA shares significant structural homology with two key RNAP regulators:
Table 1: Structural and Functional Comparison of GreA Homologs
Protein | Coiled-Coil Length | Catalytic Residues | RNA Cleavage Size | Primary Function |
---|---|---|---|---|
GreA | ~45 Å | D41, E44 | 2–3 nt | Anti-arrest, fidelity |
GreB | ~45 Å | D41, E44 | Up to 18 nt | Rescue arrested complexes |
DksA | ~40 Å | D71, D74 | None | Initiation regulation (with ppGpp) |
Rnk | ~22 Å | Absent | None | Anti-Gre factor |
Systematic mutagenesis has delineated key functional regions:
Table 2: Functional Impact of GreA Mutations
Mutation | Domain | RNAP Binding | Cleavage Activity | In Vivo Phenotype |
---|---|---|---|---|
D41A/E44A | NTD (catalytic) | Unaffected | Lost | Lethal at high expression; ↑ recombination |
K25A/R27A | NTD (basic patch) | Reduced 2-fold | Minimally backtracked TEC only | No rescue of greA⁻/greB⁻ thermosensitivity |
V117A/L125A | CTD (core) | Lost | Lost | Failure to suppress salt sensitivity |
ΔCoiled-coil | NTD | Lost | Lost | Non-functional in vivo |
GreA exhibits interdomain flexibility mediated by its linker region. Structural analyses show:
Compound Names Mentioned: GreA protein, RNA polymerase (RNAP), GreB protein, DksA protein, Rnk protein, Gfh1 protein, TFIIS.
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